molecular formula C36H37BrClN5O9 B12424083 3-[[1-[2-[4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl]ethyl]triazol-4-yl]methoxy]-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one

3-[[1-[2-[4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl]ethyl]triazol-4-yl]methoxy]-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one

Cat. No.: B12424083
M. Wt: 799.1 g/mol
InChI Key: ZCCFKJQLUHZHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[1-[2-[4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl]ethyl]triazol-4-yl]methoxy]-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one is a complex organic compound that features a combination of multiple functional groups, including a piperazine ring, a triazole ring, and a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[1-[2-[4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl]ethyl]triazol-4-yl]methoxy]-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the chromenone core: This can be achieved through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the triazole ring: This is typically done via a cycloaddition reaction (click chemistry) between an azide and an alkyne.

    Attachment of the piperazine ring: This step involves the nucleophilic substitution of a suitable halogenated precursor with piperazine.

    Final coupling: The final step involves coupling the triazole-piperazine intermediate with the chromenone core under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and high-pressure reactors for the final coupling step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group of the chromenone core, converting it to a hydroxyl group.

    Substitution: The bromine and chlorine atoms in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its complex structure and multiple functional groups.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its ability to interact with biological macromolecules.

    Pharmacology: It can be investigated for its pharmacokinetic and pharmacodynamic properties.

    Industry: The compound can be used as a precursor for the synthesis of other complex molecules in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 3-[[1-[2-[4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl]ethyl]triazol-4-yl]methoxy]-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its multiple functional groups. The piperazine ring may interact with neurotransmitter receptors, while the triazole ring could inhibit specific enzymes. The chromenone core may also contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[1-[2-[4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl]ethyl]triazol-4-yl]methoxy]-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one is unique due to its combination of multiple functional groups, which allows it to interact with a wide range of biological targets. This makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C36H37BrClN5O9

Molecular Weight

799.1 g/mol

IUPAC Name

3-[[1-[2-[4-(5-bromo-2-chlorobenzoyl)piperazin-1-yl]ethyl]triazol-4-yl]methoxy]-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C36H37BrClN5O9/c1-46-24-17-27(47-2)31-28(18-24)52-33(21-14-29(48-3)34(50-5)30(15-21)49-4)35(32(31)44)51-20-23-19-43(40-39-23)13-10-41-8-11-42(12-9-41)36(45)25-16-22(37)6-7-26(25)38/h6-7,14-19H,8-13,20H2,1-5H3

InChI Key

ZCCFKJQLUHZHFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)OCC4=CN(N=N4)CCN5CCN(CC5)C(=O)C6=C(C=CC(=C6)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.